molecular formula C63H88CoN14O14P B1256425 vitamin B12

vitamin B12

Cat. No.: B1256425
M. Wt: 1355.4 g/mol
InChI Key: FDJOLVPMNUYSCM-QJRSUKKJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin B12 is a water-soluble vitamin and belongs to the B-complex group. Its molecular structure features a cobalt ion at the center of a corrin ring, which consists of four reduced pyrrole rings connected to form a single macrocycle. Unlike other vitamins, this compound is unique because it contains a metal element—cobalt. It appears as red crystalline powder, is odorless, soluble in water, and sparingly soluble in ethanol, acetone, chloroform, and ether .

Preparation Methods

Synthetic Routes::

    Cyanocobalamin (CN-Cbl): The most common form of Vitamin B12, synthesized by reacting cobalt salts with cyanide ions.

    Hydroxocobalamin (OH-Cbl): Prepared by hydrolyzing CN-Cbl.

    Methylcobalamin (Me-Cbl): Derived from OH-Cbl through methylation.

    Adenosylcobalamin (Ado-Cbl): Synthesized by replacing the cyanide group in CN-Cbl with an adenosine moiety.

Industrial Production::
  • Fermentation: Microorganisms (mainly bacteria) produce this compound. Streptomyces griseus and Propionibacterium freudenreichii are commonly used.
  • Purification: Extraction, chromatography, and crystallization yield pure this compound.

Chemical Reactions Analysis

Vitamin B12 participates in various reactions:

    Cobalt-Carbon Bond Cleavage: Essential for its biological activity.

    Methyl Transfer Reactions: B12 acts as a coenzyme for enzymes involved in methionine synthesis.

    DNA Synthesis: B12 contributes to nucleotide synthesis.

Scientific Research Applications

    Medicine: Used to treat Vitamin B12 deficiency, pernicious anemia, and neuropathies.

    Biochemistry: Vital for methionine synthesis and DNA replication.

    Industry: Added to animal feed for livestock health.

Mechanism of Action

    Methylcobalamin: Facilitates methionine synthesis.

    Adenosylcobalamin: Involved in branched-chain amino acid metabolism.

    DNA Synthesis: B12 supports thymidine synthesis.

Comparison with Similar Compounds

Vitamin B12 stands out due to its cobalt content and unique role in DNA synthesis. Similar compounds include folic acid (B9) and other B vitamins.

Properties

Molecular Formula

C63H88CoN14O14P

Molecular Weight

1355.4 g/mol

IUPAC Name

cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

FDJOLVPMNUYSCM-QJRSUKKJSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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